molecular formula C19H21N5O2 B016755 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one CAS No. 74853-07-9

2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one

Cat. No. B016755
CAS RN: 74853-07-9
M. Wt: 351.4 g/mol
InChI Key: SEHQVBVJJRRRSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one and related compounds involves multistep reactions, often starting from basic chemical precursors. For example, the synthesis of related 1,2,4-triazole derivatives can involve reactions of ester ethoxycarbonylhydrazones with primary amines, followed by further modifications to introduce specific substituents like the 4-methoxyphenyl group (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including our compound of interest, is characterized using techniques such as HRMS, IR, 1H, and 13C NMR experiments. These techniques help in assigning the product's structure by providing detailed information on the molecular framework and functional groups present (Wujec & Typek, 2023).

Chemical Reactions and Properties

Chemical reactions involving triazole derivatives can be quite diverse, leading to various products with different chemical properties. For instance, the formation of Schiff bases and Mannich base derivatives from triazole compounds demonstrates the reactivity of these molecules towards different chemical reagents (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Single crystal X-ray diffraction studies provide valuable information on the crystal packing, molecular conformation, and intermolecular interactions, which are essential for understanding the compound's physical characteristics (Lv et al., 2019).

Chemical Properties Analysis

The chemical properties of triazole derivatives include their reactivity towards various chemical reagents, stability under different conditions, and the possibility of undergoing a wide range of chemical transformations. These properties are influenced by the molecular structure and the nature of substituents attached to the triazole ring. Studies have investigated the chemical structure-reactivity relationships and the potential of these compounds to participate in different chemical reactions (Kumara et al., 2017).

Scientific Research Applications

Application in Pharmaceutical Research

  • Field : Pharmaceutical Research .
  • Summary of Application : This compound is an intermediate for the synthesis of Itraconazole , an antifungal drug. It’s also found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
  • Methods of Application : The compound is obtained via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Results or Outcomes : The compound is used as an intermediate in the synthesis of Itraconazole, which is a widely used antifungal medication .

Application in Organic Chemistry

  • Field : Organic Chemistry .
  • Summary of Application : The compound is used in the synthesis of new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
  • Methods of Application : The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure .
  • Results or Outcomes : The synthesized derivatives of 1,2,4-triazole with piperazine moiety exhibited good antibacterial activity .

Application in Synthesis of Novel Derivatives

  • Field : Organic Chemistry .
  • Summary of Application : The compound is used in the synthesis of novel derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
  • Methods of Application : The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure .
  • Results or Outcomes : The synthesized derivatives of 1,2,4-triazole with piperazine moiety exhibited good antibacterial activity .

Application in Agrochemicals & Pesticides

  • Field : Agrochemicals & Pesticides .
  • Summary of Application : The compound is used as an intermediate in the synthesis of agrochemicals and pesticides .
  • Methods of Application : The compound is obtained via a three-step protocol .
  • Results or Outcomes : The compound is used as an intermediate in the synthesis of various agrochemicals and pesticides .

Application in Synthesis of Novel Antibacterial Compounds

  • Field : Medicinal Chemistry .
  • Summary of Application : The compound is used in the synthesis of novel Mannich derivatives with promising antibacterial activity .
  • Methods of Application : The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure .
  • Results or Outcomes : The synthesized Mannich derivative exhibited promising antibacterial activity .

Application in Synthesis of Cytotoxic Compounds

  • Field : Medicinal Chemistry .
  • Summary of Application : The compound is used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .
  • Methods of Application : The compound is obtained via a multi-step protocol .
  • Results or Outcomes : The synthesized derivatives were screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states . Therefore, the future directions of this compound could involve further exploration of its potential applications in the development of new drugs.

properties

IUPAC Name

4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHQVBVJJRRRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225818
Record name 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one
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Molecular Weight

351.4 g/mol
Source PubChem
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Product Name

2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one

CAS RN

74853-07-9
Record name 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one
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Record name 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one
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Record name 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one
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Record name 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
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Record name 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
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Synthesis routes and methods

Procedure details

A mixture of 3.4 parts of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide, 3 parts of methanimidamide acetate and 10 parts of dimethyl sulfoxide is stirred and heated for 2 hours at 100° C. The reaction mixture is cooled and poured onto a mixture of 4-methyl-2-pentanone and 2,2'-oxybispropane. The precipitated product is filtered off and crystallized from N,N-dimethylformamide (activated charcoal), yielding 1 part (28%) of 2,4-dihydro-4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-3H-1,2,4-triazol-3-one; mp. +300° C.
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